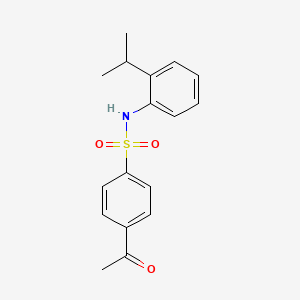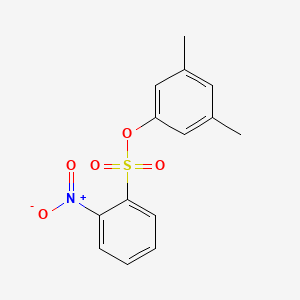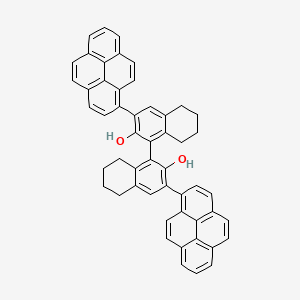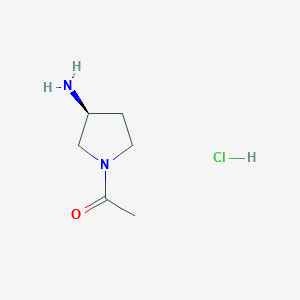
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
説明
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate, also known as Ethyl pyruvate (EP), is a small molecule with a molecular weight of 146.1 g/mol. It is a colorless liquid with a fruity odor and is soluble in water and ethanol. EP is a derivative of pyruvic acid and has been extensively studied for its anti-inflammatory, anti-oxidant, and anti-apoptotic properties.
作用機序
The exact mechanism of action of EP is not fully understood, but it is believed to act through multiple pathways. EP can directly scavenge ROS and RNS, thereby reducing oxidative stress-induced damage. EP can also inhibit the activation of NF-κB signaling pathway, which is a key regulator of the inflammatory response. In addition, EP can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of transcription factors, such as AP-1 and NF-κB.
Biochemical and Physiological Effects:
EP has been shown to have various biochemical and physiological effects. EP can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and can suppress the activation of NF-κB signaling pathway. EP can also scavenge ROS and RNS, thereby reducing oxidative stress-induced damage. In addition, EP can inhibit caspase-3 activation and reduce DNA fragmentation, thereby exhibiting anti-apoptotic properties.
実験室実験の利点と制限
The advantages of using EP in lab experiments include its low cost, high stability, and ease of synthesis. EP is also a small molecule, which allows for easy penetration into cells and tissues. However, EP has some limitations, including its potential to react with other compounds and its short half-life in vivo.
将来の方向性
EP has shown promising results in various disease conditions, and future research should focus on its therapeutic potential in other disease conditions, such as cancer, diabetes, and neurodegenerative diseases. Future research should also focus on developing novel formulations of EP that can enhance its stability and bioavailability. In addition, future research should investigate the safety and toxicity of EP in preclinical and clinical studies.
科学的研究の応用
EP has been extensively studied for its therapeutic potential in various disease conditions, including sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. EP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and by suppressing the activation of NF-κB signaling pathway. EP also has anti-oxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress-induced damage. In addition, EP has been shown to have anti-apoptotic properties by inhibiting caspase-3 activation and reducing DNA fragmentation.
特性
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYNJSVMCUBBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC(=O)C1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)
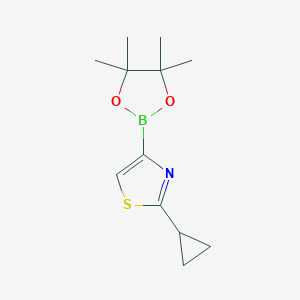
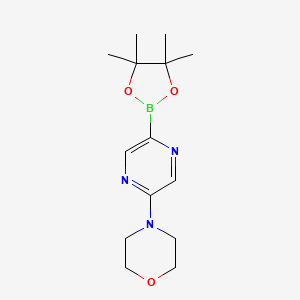
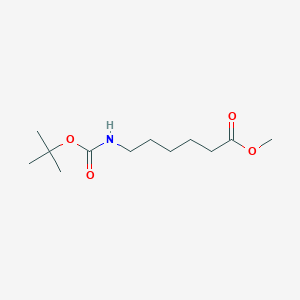

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
